

Daraxonrasib: In Vitro Assay Protocols and Application Notes

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Compound of Interest

Compound Name:	Daraxonrasib
CAS No.:	2765081-21-6
Cat. No.:	B15608236

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Abstract

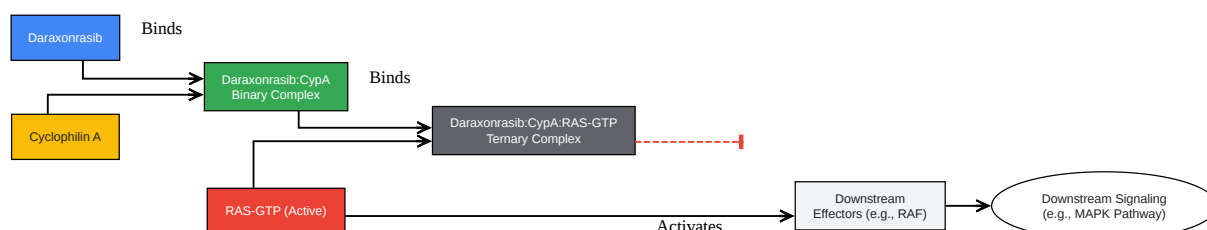
Daraxonrasib (RMC-6236) is a first-in-class, orally bioavailable, multi-selective RAS(ON) inhibitor. It operates through a novel mechanism, forming a tri-complex with cyclophilin A (CypA) and the active, GTP-bound form of RAS proteins. This interaction allosterically inhibits RAS signaling by blocking the binding of downstream effectors. This document provides detailed protocols for key in vitro assays to characterize the activity of **Daraxonrasib**, including its biochemical potency, effects on cellular signaling, and anti-proliferative activity in cancer cell lines.

Introduction

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are drivers in a significant portion of human cancers. **Daraxonrasib** represents a significant advancement in targeting these once "undruggable" proteins by inhibiting the active RAS state. The following application notes and protocols are intended to guide researchers in the in vitro evaluation of **Daraxonrasib** and similar RAS(ON) inhibitors.

Mechanism of Action

Daraxonrasib's unique mechanism involves binding to the intracellular chaperone protein cyclophilin A. The resulting **Daraxonrasib:CypA** binary complex then has a high affinity for the active, GTP-bound conformation of both mutant and wild-type RAS proteins. Formation of this ternary complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting the MAPK and other signaling pathways.



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Caption: **Daraxonrasib**'s tri-complex formation mechanism.

Data Presentation

Table 1: Biochemical Activity of Daraxonrasib

Assay Type	Target	Parameter	Value (nM)
TR-FRET	KRAS G12V - BRAF RBD	IC50	4,400
TR-FRET	KRAS G12C - BRAF RBD	IC50	2,046
TR-FRET	KRAS G12D - BRAF RBD	IC50	3,551
AlphaLISA	pERK Inhibition	IC50	Varies by cell line

Table 2: Binding Affinity of Daraxonrasib:CypA Complex to KRAS Variants (SPR)

KRAS Variant	Parameter	Value (nM)
KRAS G12V	K D2	131
KRAS G12D	K D2	364
KRAS WT	K D2	154

Table 3: Anti-proliferative Activity of Daraxonrasib in Cancer Cell Lines

Cell Line	Cancer Type	KRAS Mutation	Assay	Parameter	Value (nM)
H358	NSCLC	G12C	CellTiter-Glo	EC50	1,530
AsPC-1	Pancreatic	G12D	CellTiter-Glo	EC50	4,410
Capan-1	Pancreatic Ductal Adenocarcinoma	G12V	CellTiter-Glo	EC50	1,143
HPAC	Pancreatic	G12D	CellTiter-Glo (120h)	EC50	1.2
Capan-2	Pancreatic	G12V	CellTiter-Glo (120h)	EC50	1.4
HOS-143B	Osteosarcoma	G12S	MTT	-	Significant inhibition at 5-10 nM
HOS	Osteosarcoma	WT	MTT	-	No significant effect

Experimental Protocols

Biochemical Assay: TR-FRET for RAS-Effector Interaction

This assay quantifies the ability of **Daraxonrasib** to disrupt the interaction between RAS and the RAS-binding domain (RBD) of its effector, BRAF.

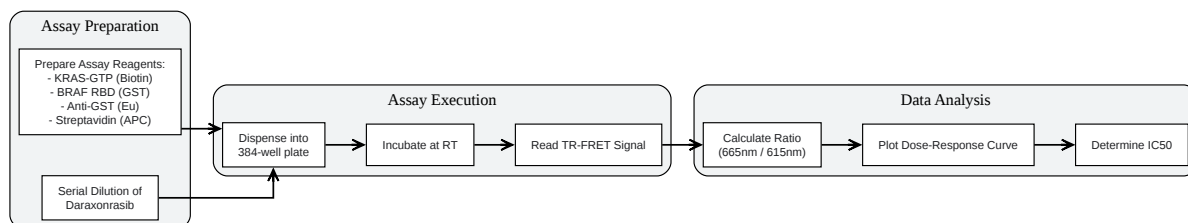
Materials:

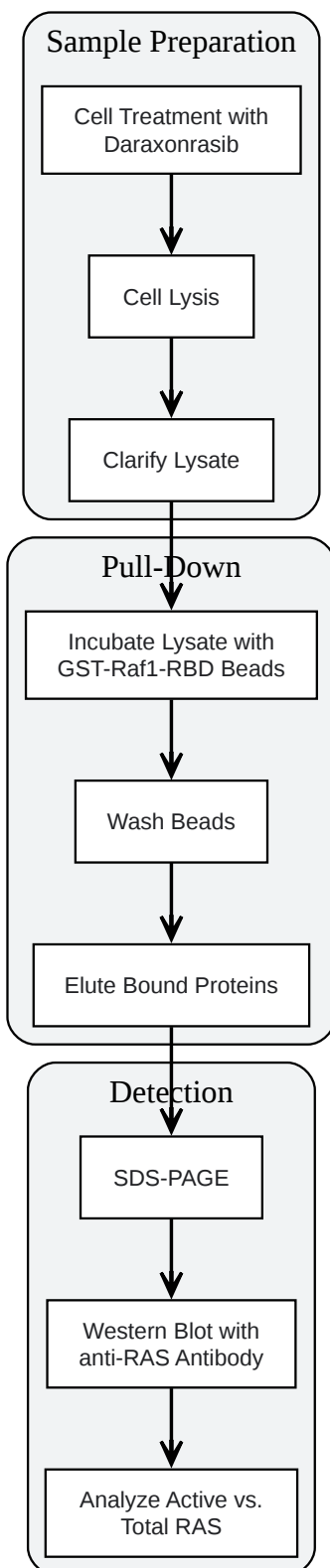
- Recombinant KRAS protein (various mutants and WT) loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP).
- Recombinant BRAF RBD.
- Europium-labeled anti-tag antibody (e.g., anti-GST).
- Allophycocyanin (APC)-labeled streptavidin.
- Biotinylated tag for KRAS.
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA).
- 384-well low-volume plates.
- TR-FRET compatible plate reader.

Procedure:

- Prepare a serial dilution of **Daraxonrasib** in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the diluted **Daraxonrasib** or vehicle control (DMSO).
- Add the Europium-labeled antibody and the biotinylated KRAS-GTP protein.
- Add the APC-labeled streptavidin and the GST-tagged BRAF RBD.
- Incubate the plate at room temperature for the recommended time (e.g., 2 hours), protected from light.

- Read the plate on a TR-FRET reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
- Calculate the TR-FRET ratio (acceptor/donor) and plot the results against the inhibitor concentration to determine the IC50 value.





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